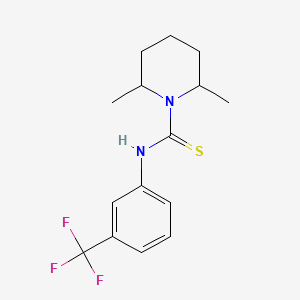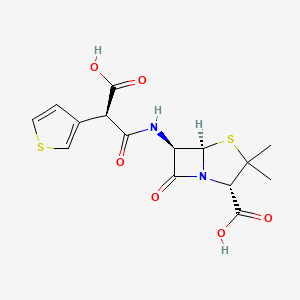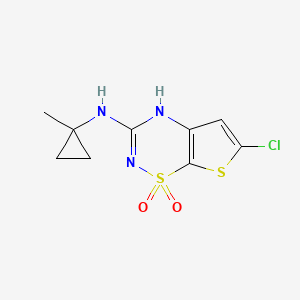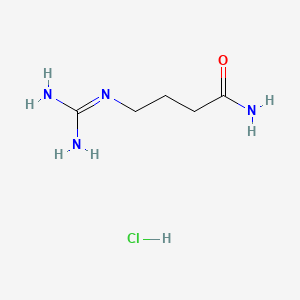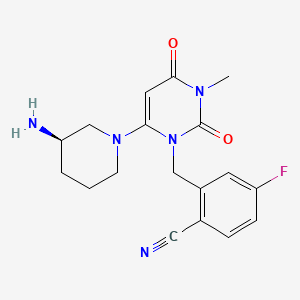
特拉格列汀
描述
Trelagliptin is a dipeptidyl peptidase-4 inhibitor used in the control of diabetes mellitus . It is typically used as an add-on treatment when the first-line treatment of metformin is not achieving the expected glycemic goals . It is also used as a first-line treatment when metformin cannot be used .
Synthesis Analysis
Trelagliptin exhibits approximately 4- and 12-fold more potent inhibition against human dipeptidyl peptidase-4 than alogliptin and sitagliptin, respectively, and >10,000-fold selectivity over related proteases including dipeptidyl peptidase-8 and dipeptidyl peptidase-9 . Kinetic analysis revealed reversible, competitive, and slow-binding inhibition of dipeptidyl peptidase-4 by trelagliptin . An efficient mechanochemical salinization method was developed to prepare trelagliptin succinate .Chemical Reactions Analysis
Trelagliptin is a reversible, substrate-competitive, and slow-binding DPP-4 inhibitor . Furthermore, X-ray diffraction data indicated a non-covalent interaction between DPP-4 and trelagliptin .Physical And Chemical Properties Analysis
Trelagliptin has a molecular weight of 357.38 and a chemical formula of C18H20FN5O2 . It is soluble in DMSO and water .科学研究应用
1. 2 型糖尿病的治疗
特拉格列汀已在日本获准用于治疗 2 型糖尿病。其独特之处在于每周口服一次,而其他 DPP-4 抑制剂则需要每日服用。此特性可能会提高患者的依从性和治疗效果 (McKeage,2015)。此外,通过各种临床试验验证了其对日本 2 型糖尿病患者的血糖控制功效和安全性,展示了其作为一种方便有效的治疗方案的潜力 (Kaku,2017)。
2. 对骨质疏松症的影响
一项研究表明,特拉格列汀增强成骨细胞分化并促进 MC3T3-E1 细胞矿化。它增加了碱性磷酸酶的活性并上调重要的成骨细胞标记,表明在治疗骨质疏松症中具有潜在的治疗意义 (Shao 等,2021)。
3. 对胰岛素抵抗的影响
研究表明,琥珀酸特拉格列汀可改善脂肪细胞中的胰岛素抵抗。它增强了 PI-3K/AKT 胰岛素信号通路中关键蛋白的表达,促进了脂肪细胞中的葡萄糖摄取,这对于管理胰岛素抵抗至关重要 (Liu 等,2020)。
4. 心血管疾病和内皮炎症
特拉格列汀已显示出抑制 IL-1β 诱导的内皮炎症和单核细胞附着的潜力,这是动脉粥样硬化进展中的关键事件。这表明它对动脉粥样硬化等心血管疾病具有保护作用 (Meng 等,2020)。
5. 非酒精性脂肪性肝病 (NAFLD)
在一项针对小鼠的研究中,特拉格列汀显示出对高脂饮食诱导的 NAFLD 的保护作用。它降低了血浆脂质水平,改善了肝功能,并减轻了氧化应激,表明其在 NAFLD 治疗中的治疗潜力 (Wang 等,2021)。
6. 血管舒张和血压调节
特拉格列汀通过激活电压依赖性 K+ (Kv) 通道和 SERCA 泵诱导血管舒张。这一发现至关重要,特别是对于低血压和糖尿病患者,因为它突出了该药物对血管功能的影响 (Heo 等,2021)。
作用机制
Target of Action
Trelagliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . These hormones play a crucial role in regulating insulin secretion and glucose homeostasis .
Mode of Action
Trelagliptin exerts its therapeutic effects by inhibiting DPP-4, thereby preventing the inactivation of incretin hormones . This leads to an increase in the blood concentration of GLP-1 and promotes insulin secretion by the pancreas dependently on glucose concentration . The inhibition of DPP-4 by trelagliptin is reversible, competitive, and slow-binding .
Biochemical Pathways
By inhibiting DPP-4 and increasing the concentration of GLP-1, trelagliptin affects the insulin signaling pathway . This results in enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes . Additionally, trelagliptin has been shown to alleviate inflammation and oxidative stress in acute lung injury mice, suggesting its impact on the TLR4/NF-κB signaling pathway .
Pharmacokinetics
Trelagliptin is primarily metabolized via the cytochrome P450 (CYP) 2D6 enzyme . It is administered once weekly, which is advantageous as a reduction in the frequency of required dosing is known to increase patient compliance . When 100 mg of trelagliptin was administered to 12 healthy adults 30 minutes after the start of breakfast, the Cmax increased by 16.8% and AUC∞ decreased by 2.5% compared with those after administration under fasting conditions .
Result of Action
The molecular and cellular effects of trelagliptin’s action include increased insulin secretion, improved glycemic control, and potential alleviation of inflammation and oxidative stress . In the context of acute lung injury, trelagliptin administration significantly reversed LPS-induced elevated MPO activity, pulmonary wet to dry weight ratio, airway resistance, the total number of leukocytes and neutrophils, production of inflammatory factors, and decreased pulmonary dynamic compliance .
Action Environment
The action, efficacy, and stability of trelagliptin can be influenced by various environmental factors. For instance, the timing of administration (fasting vs. post-meal) can affect the drug’s bioavailability . Furthermore, the drug’s efficacy may be affected by the patient’s overall health status and the presence of other medical conditions . .
未来方向
DPP-4 inhibitors like Trelagliptin are considered an interesting line of therapy for treating Type 2 Diabetes Mellitus (T2DM) and are based on promoting the incretin effect . The safety profiles, as well as future directions including their potential application in improving COVID-19 patient outcomes, have also been discussed .
生化分析
Biochemical Properties
Trelagliptin plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, trelagliptin increases the levels of these incretin hormones, which in turn enhances insulin secretion and decreases glucagon release in a glucose-dependent manner . This inhibition is highly selective, with trelagliptin showing over 10,000-fold selectivity for DPP-4 over related proteases such as DPP-8 and DPP-9 .
Cellular Effects
Trelagliptin has significant effects on various cell types and cellular processes. In beta-cells of the pancreas, trelagliptin enhances insulin secretion, which is crucial for maintaining blood glucose levels . Additionally, trelagliptin has been shown to ameliorate mitochondrial dysfunction and metabolic disturbances in endothelial cells under conditions of oxygen-glucose deprivation/reperfusion . This protective effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis .
Molecular Mechanism
At the molecular level, trelagliptin exerts its effects by binding to the active site of DPP-4, thereby inhibiting its enzymatic activity. This binding is reversible and competitive, with kinetic analysis revealing a slow-binding inhibition mechanism . The inhibition of DPP-4 by trelagliptin prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release . X-ray diffraction data have shown that the interaction between trelagliptin and DPP-4 is non-covalent, which contributes to its sustained efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, trelagliptin has demonstrated sustained inhibition of DPP-4 activity for up to 7 days after dosing . This long-lasting effect is attributed to its slow dissociation from the DPP-4 enzyme, with a half-life for dissociation of approximately 30 minutes . Studies have also shown that trelagliptin remains stable and effective over extended periods, making it suitable for once-weekly dosing .
Dosage Effects in Animal Models
In animal models, the effects of trelagliptin vary with different dosages. At therapeutic doses, trelagliptin effectively reduces blood glucose levels without causing significant adverse effects . At higher doses, trelagliptin may cause toxic effects, including inflammation and oxidative stress in tissues such as the lungs . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.
Metabolic Pathways
Trelagliptin is involved in several metabolic pathways, primarily through its inhibition of DPP-4. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and improve glucose metabolism . Additionally, trelagliptin has been shown to activate the AMPK pathway, which plays a critical role in regulating cellular energy balance and metabolic homeostasis .
Transport and Distribution
Trelagliptin is primarily transported and distributed within the body through the bloodstream. It is metabolized via the cytochrome P450 (CYP) 2D6 enzyme and is mainly excreted via the kidneys . The drug’s long half-life and sustained activity allow for once-weekly dosing, which improves patient adherence to the treatment regimen .
Subcellular Localization
The subcellular localization of trelagliptin is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. The non-covalent binding of trelagliptin to DPP-4 ensures its sustained inhibitory effect, which is crucial for maintaining elevated levels of incretin hormones . This localization is essential for its therapeutic action in regulating blood glucose levels in patients with type 2 diabetes.
属性
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYJYHUNXVAVAA-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235678 | |
| Record name | Trelagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865759-25-7 | |
| Record name | Trelagliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865759-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trelagliptin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865759257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trelagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trelagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRELAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q836OWG55H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


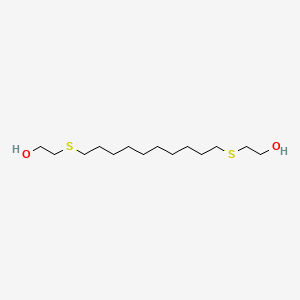
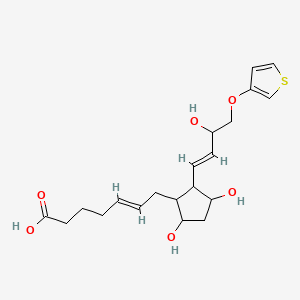
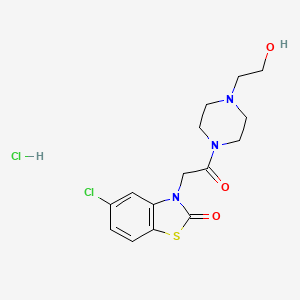
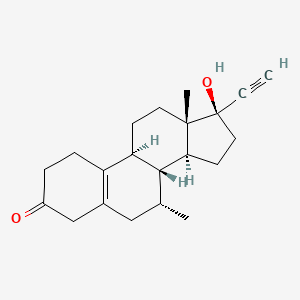
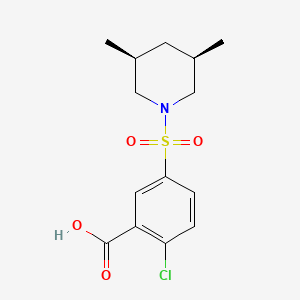
![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)

